Mechanism of Action of 7-Methoxycinnolin-4(1H)-one Derivatives: A Guide for Drug Discovery Professionals
Mechanism of Action of 7-Methoxycinnolin-4(1H)-one Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract: The cinnoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide focuses on a specific, promising subclass: 7-methoxycinnolin-4(1H)-one derivatives. While direct, extensive research on this specific derivative class is emerging, a wealth of data from structurally analogous heterocyclic systems, particularly quinazolines and quinolinones, provides a robust framework for predicting and validating their mechanisms ofaction. This whitepaper synthesizes this information to propose the most probable molecular targets and signaling pathways, offering a comprehensive, protocol-driven roadmap for researchers engaged in their investigation and development. We will explore the strong rationale for their function as kinase inhibitors in oncology and touch upon potential antimicrobial applications, emphasizing the experimental workflows required to validate these hypotheses.
The Cinnolin-4(1H)-one Core: A Scaffold of Therapeutic Promise
The cinnoline ring system, a bicyclic heteroaromatic compound, has been a subject of increasing interest since its discovery. The inherent structural features of the cinnolin-4(1H)-one core, particularly its ability to form key hydrogen bonds, make it an ideal starting point for the design of targeted therapeutic agents. Cinnoline derivatives have been investigated for a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
The strategic placement of a methoxy group at the 7-position is a critical design choice. This substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can alter electron distribution across the ring system and may serve as a crucial hydrogen bond acceptor in a receptor's binding pocket, potentially enhancing both potency and selectivity.
Primary Hypothesized Mechanism: Kinase Inhibition in Oncology
The most compelling mechanistic hypothesis for 7-methoxycinnolin-4(1H)-one derivatives, drawn from extensive research on the structurally similar quinazolin-4-one scaffold, is the inhibition of protein kinases.[2][3] Many FDA-approved kinase inhibitors, such as Gefitinib and Lapatinib, are built upon this type of nitrogen-containing heterocyclic core.[2][4] These scaffolds act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket, a mechanism fundamental to their inhibitory action.
Key Putative Kinase Targets
Based on the activity profile of analogous compounds, the following receptor tyrosine kinases (RTKs) and serine/threonine kinases are high-probability targets:
-
Epidermal Growth Factor Receptor (EGFR): A primary target in non-small cell lung cancer (NSCLC). Aberrant EGFR signaling is a known driver of tumor proliferation.[5][6]
-
c-Mesenchymal-Epithelial Transition Factor (c-Met): Overexpression or mutation of c-Met is linked to tumor growth, invasion, and resistance to other targeted therapies, including EGFR inhibitors.[5] Dual EGFR/c-Met inhibition is a validated strategy to overcome resistance.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4]
-
Aurora Kinase A (AKA): A serine/threonine kinase crucial for mitotic progression. Its inhibition leads to G2/M phase cell cycle arrest and apoptosis, making it an attractive anticancer target.[7]
Proposed Binding Mode and Rationale
The nitrogen atoms and the ketone oxygen of the cinnolinone core are perfectly positioned to mimic the adenine region of ATP. We hypothesize that the N1-H and the C4-keto group will form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. The 7-methoxy group can then form additional interactions with solvent-exposed regions or other residues, enhancing affinity.
Experimental Validation Workflow
To rigorously test the kinase inhibitor hypothesis, a multi-step, self-validating experimental cascade is essential. This workflow ensures that observations at the biochemical level translate to cellular activity and target-specific effects.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity (IC50) of the derivative against a panel of purified kinases.
-
Methodology:
-
Preparation: Reconstitute the 7-methoxycinnolin-4(1H)-one derivative in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: In a 384-well plate, add the purified kinase, a suitable kinase substrate (e.g., a generic peptide), and ATP.
-
Compound Addition: Add the diluted compounds to the respective wells. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity), such as ADP-Glo™ (Promega).
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value.
-
-
Trustworthiness Check: The positive control must show >90% inhibition at its effective concentration, and the Z'-factor for the assay should be >0.5, ensuring the assay is robust and the data is reliable.
Protocol 2: Cellular Antiproliferative Assay (MTT)
-
Objective: To measure the cytotoxicity of the derivative against cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975 NSCLC lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the 7-methoxycinnolin-4(1H)-one derivative for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[8]
-
-
Trustworthiness Check: A known cytotoxic drug (e.g., Paclitaxel) should be used as a positive control to validate cell response.[8] Untreated and vehicle-only wells establish the baseline for 100% viability.
Protocol 3: Western Blot for Target Phosphorylation
-
Objective: To confirm that the compound inhibits the phosphorylation of its target kinase and downstream effectors in a cellular context.
-
Methodology:
-
Cell Treatment: Grow a relevant cell line (e.g., H1975 for EGFR) to 70-80% confluency. Treat with the derivative at 1x, 5x, and 10x its GI50 concentration for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with primary antibodies overnight (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
-
Trustworthiness Check: The levels of total protein (e.g., total EGFR, total AKT) and a housekeeping protein (e.g., GAPDH or β-actin) must remain unchanged, demonstrating that the observed decrease in phosphorylation is due to specific inhibition, not overall protein degradation.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison.
| Derivative ID | Target Kinase | IC50 (nM) [Biochemical] | A549 GI50 (µM) [Cellular] | H1975 GI50 (µM) [Cellular] |
| CINN-001 | EGFR | 15.2 | 1.2 | 0.8 |
| CINN-002 | c-Met | 5.8 | 0.5 | 0.4 |
| CINN-003 | VEGFR2 | 25.0 | 3.1 | 2.5 |
| Gefitinib | EGFR | 20.5 | 1.5 | >10 (Resistant) |
Table 1: Example data summary for novel 7-methoxycinnolin-4(1H)-one derivatives.
Secondary Hypothesized Mechanism: Antimicrobial Action
While kinase inhibition is the most probable mechanism in cancer, the broad bioactivity of heterocyclic compounds suggests other potential applications. Cinnoline derivatives have been reported to possess antimicrobial properties.
Potential Target: Bacterial DNA Gyrase
A plausible mechanism for antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics like fluoroquinolones. Inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Experimental Validation
-
Minimum Inhibitory Concentration (MIC) Assay: The first step is to determine the MIC of the derivatives against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution methods.
-
DNA Gyrase Supercoiling Assay: A commercially available kit can be used to directly measure the inhibition of purified E. coli DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form, which is inhibited in the presence of an active compound.
Conclusion and Future Directions
The 7-methoxycinnolin-4(1H)-one scaffold holds significant therapeutic potential, primarily as a platform for developing novel kinase inhibitors for oncology. By leveraging knowledge from analogous quinazolinone inhibitors, a clear, rational, and experimentally verifiable path to determining their mechanism of action can be established. The workflows and protocols detailed in this guide provide the necessary framework for researchers to validate these compounds, from initial biochemical screening to cellular target engagement. Future work should focus on in vivo efficacy studies in xenograft models, comprehensive ADME/Tox profiling, and further structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
References
-
PMC. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available from: [Link]
-
ResearchGate. Solvent-free Synthesis, Anticancer Activity and In-Silico Studies of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Available from: [Link]
-
MDPI. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]
-
Semantic Scholar. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]
-
MDPI. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Available from: [Link]
-
Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available from: [Link]
-
PubMed. Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy. Available from: [Link]
-
Der Pharma Chemica. A Facile Synthesis of 2-(2-hydroxyaryl)quinazolin-4(3H)-ones and Their Anticancer Activity Evaluation. Available from: [Link]
-
ResearchGate. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Available from: [Link]
-
PMC. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Available from: [Link]
-
Computational and Structural Biotechnology Journal. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Available from: [Link]
-
Semantic Scholar. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. Available from: [Link]
-
PubMed. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Available from: [Link]
-
ResearchGate. (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available from: [Link]
-
MDPI. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. RESEARCH ARTICLE Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Available from: [Link]
-
MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available from: [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
